molecular formula C15H12Cl2N2O2S B2825225 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole CAS No. 1219589-24-8

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No. B2825225
CAS RN: 1219589-24-8
M. Wt: 355.23
InChI Key: WECVLELZTVHTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole, also known as DMBS, is a benzodiazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is not fully understood. However, it has been reported to inhibit the activity of protein kinases, which are enzymes involved in cellular signaling pathways. This compound has been shown to specifically target the ATP-binding site of protein kinases, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been reported to have anti-inflammatory activity and may have potential therapeutic applications for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several advantages for laboratory experiments, including its high purity, stability, and specificity for protein kinases. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

Future research on 1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole could include the development of more efficient synthesis methods, the identification of its specific targets in cellular signaling pathways, and the investigation of its potential therapeutic applications for cancer and inflammatory diseases. Additionally, research could focus on the optimization of this compound for use as a fluorescent probe for the detection of proteins and DNA.

Synthesis Methods

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can be synthesized using several methods, including the reaction of 2-aminobenzophenone with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4,5-dichloro-2-methylbenzenesulfonyl isocyanate in the presence of a base. Both methods have been reported to yield this compound with high purity.

Scientific Research Applications

1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and DNA. It has also been studied for its potential use as a therapeutic agent for cancer treatment. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways.

properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-9-7-11(16)12(17)8-15(9)22(20,21)19-10(2)18-13-5-3-4-6-14(13)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVLELZTVHTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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